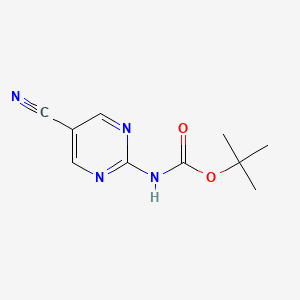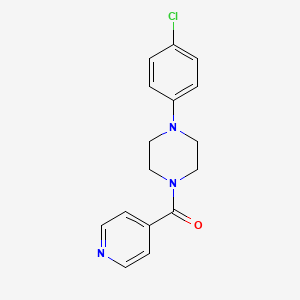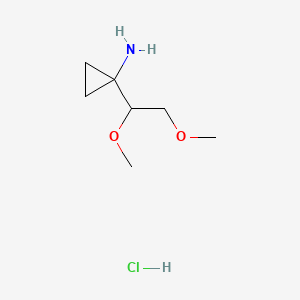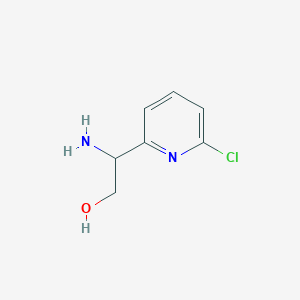
(S)-2-(2-Morpholinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-Morpholinyl)-2-propanol is a chiral compound with a morpholine ring attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Morpholinyl)-2-propanol typically involves the reaction of morpholine with a suitable chiral precursor. One common method is the reduction of a ketone precursor using a chiral reducing agent to obtain the desired (S)-enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-2-(2-Morpholinyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-2-(2-Morpholinyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of (S)-2-(2-Morpholinyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The compound’s chiral nature allows for selective binding to specific enantiomeric forms of the targets, enhancing its efficacy and specificity.
類似化合物との比較
Similar Compounds
®-2-(2-Morpholinyl)-2-propanol: The enantiomer of the (S)-form, with different biological activity and selectivity.
2-(2-Pyrrolidinyl)-2-propanol: A similar compound with a pyrrolidine ring instead of a morpholine ring.
2-(2-Piperidinyl)-2-propanol: Another analog with a piperidine ring.
Uniqueness
(S)-2-(2-Morpholinyl)-2-propanol is unique due to its specific chiral configuration and the presence of the morpholine ring, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in various applications, particularly in medicinal chemistry and industrial processes.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
2-morpholin-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H15NO2/c1-7(2,9)6-5-8-3-4-10-6/h6,8-9H,3-5H2,1-2H3 |
InChIキー |
NUHBKQNFFDEPAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CNCCO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13560142.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13560148.png)

![2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13560174.png)
![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)






![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)


